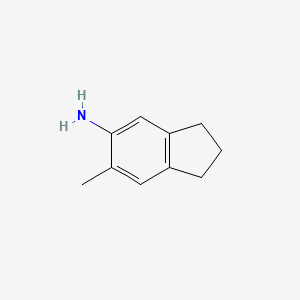
5-Amino-6-methylindane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Amino-6-methylindane is an organic compound with the molecular formula C10H13N It is a derivative of indane, featuring an amino group at the 5th position and a methyl group at the 6th position on the indane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-6-methylindane typically involves the following steps:
Condensation Reaction: Starting with 3,4-diaminotoluene and urea, a condensation reaction is carried out to form 5-methyl benzimidazolone.
Nitration Reaction: The 5-methyl benzimidazolone undergoes nitration using dilute nitric acid to produce 5-nitro-6-methyl benzimidazolone.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs.
Chemical Reactions Analysis
Types of Reactions
5-Amino-6-methylindane can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly used under controlled conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
5-Amino-6-methylindane has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other fine chemicals.
Mechanism of Action
The mechanism of action of 5-Amino-6-methylindane involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their function. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1-Amino-5-methylindane: Similar structure but with the amino group at the 1st position.
5-Amino-1-methylindole: Contains an indole ring with an amino group at the 5th position and a methyl group at the 1st position.
5-Amino-6-methylbenzimidazolone: Similar structure but with a benzimidazolone ring instead of an indane ring.
Uniqueness
5-Amino-6-methylindane is unique due to its specific substitution pattern on the indane ring, which imparts distinct chemical and biological properties. Its structure allows for unique interactions with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C10H13N |
|---|---|
Molecular Weight |
147.22 g/mol |
IUPAC Name |
6-methyl-2,3-dihydro-1H-inden-5-amine |
InChI |
InChI=1S/C10H13N/c1-7-5-8-3-2-4-9(8)6-10(7)11/h5-6H,2-4,11H2,1H3 |
InChI Key |
BVPVPKSGSFJJIM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(CCC2)C=C1N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















